![molecular formula C17H17NO3 B250337 Methyl 4-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250337.png)
Methyl 4-[(4-ethylbenzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(4-ethylbenzoyl)amino]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Ebenzylate, and its molecular formula is C18H19NO3. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Wirkmechanismus
The mechanism of action of Methyl 4-[(4-ethylbenzoyl)amino]benzoate is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can also act as a ligand in coordination chemistry.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 4-[(4-ethylbenzoyl)amino]benzoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one of the limitations is its limited solubility in water, which can limit its applications in aqueous systems.
Zukünftige Richtungen
There are various future directions for the research on Methyl 4-[(4-ethylbenzoyl)amino]benzoate. One of the most significant directions is the development of new synthetic methods for the compound. Another direction is the study of its potential applications in various fields such as drug discovery, catalysis, and materials science. Additionally, further studies are needed to understand its mechanism of action and potential biochemical and physiological effects.
Synthesemethoden
Methyl 4-[(4-ethylbenzoyl)amino]benzoate can be synthesized using various methods. One of the most common methods is the reaction between 4-ethylbenzoic acid and methyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(4-ethylbenzoyl)amino]benzoate has various potential applications in scientific research. One of the most significant applications is in the field of organic synthesis, where it can be used as a starting material for the synthesis of various compounds. It can also be used as a reagent in various chemical reactions.
Eigenschaften
Molekularformel |
C17H17NO3 |
---|---|
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
methyl 4-[(4-ethylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H17NO3/c1-3-12-4-6-13(7-5-12)16(19)18-15-10-8-14(9-11-15)17(20)21-2/h4-11H,3H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
FDHHPJLSJXRDQG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.